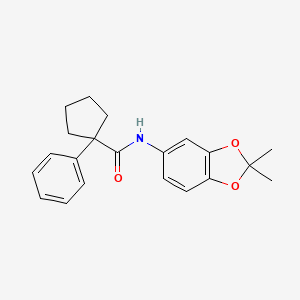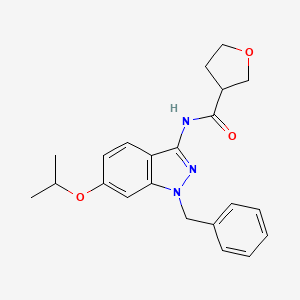![molecular formula C16H22N2O3S B5561162 8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)
8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves a series of reactions that can include Michael addition, cyclization, and other steps to introduce various substituents at strategic positions of the molecule. For instance, derivatives have been synthesized for antihypertensive screening, involving substitutions at the 8 position with compounds like 2-(3-indolyl)ethyl and 3-(2-methoxyphenoxy)-2-hydroxypropyl groups, indicating a diverse chemical reactivity and potential for modification (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives exhibits significant diversity, often influenced by substitutions that can affect the molecule's conformation and reactivity. Structural studies, including X-ray crystallography, provide insights into the stereochemistry and electronic properties of these compounds, which are crucial for understanding their biological activities (Parvez et al., 2001).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cycloadditions, Claisen rearrangements, and reactions with nitrilimides, demonstrating a rich chemistry that can be harnessed for creating novel derivatives with potential biological activities. The reactivity is often modulated by the presence of the spiro structure and the specific substituents, leading to a range of products with different properties (Farag et al., 2008).
Physical Properties Analysis
The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development as a pharmaceutical agent, including its formulation and delivery (Wang et al., 2011).
Chemical Properties Analysis
Chemically, the diazaspirodecanone core imparts a unique set of properties, including potential biological activities. The presence of the oxa and diaza elements within the spiro framework can affect the electron distribution and chemical reactivity, making these compounds interesting targets for the development of new drugs and materials. Their chemical stability, reactivity with biological targets, and potential for modification make them a valuable class of compounds for further exploration (Tsukamoto et al., 1993).
Aplicaciones Científicas De Investigación
Supramolecular Arrangements
Research into cyclohexane-5-spirohydantoin derivatives, which share structural features with the specified compound, focuses on understanding the relationship between molecular structure and crystal structure. These studies reveal that the substituents on the cyclohexane ring significantly influence supramolecular arrangements. This insight is crucial for designing materials with desired physical properties (Graus et al., 2010).
Antiviral Activity
A study on 1-thia-4-azaspiro[4.5]decan-3-ones, which are structurally related to the chemical , reported their synthesis and evaluation against human coronavirus and influenza virus. Several compounds were identified as potent inhibitors of human coronavirus 229E replication, highlighting the potential of these structures in antiviral drug development (Apaydın et al., 2019).
Catalysis and Synthesis
Research on the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction demonstrates the versatility and potential of spiro compounds in organic synthesis. This methodology enables the rapid construction of complex molecular architectures, which are valuable in medicinal chemistry and material science (Aggarwal et al., 2014).
NMR Spectroscopy
The assignment of the relative configuration of spiro[4.5]decanes using NMR spectroscopy underlines the importance of these methods in determining the stereochemical properties of spiro compounds. Such studies are fundamental for the development of drugs and materials with precise molecular orientations (Guerrero-Alvarez et al., 2004).
Anticancer and Antidiabetic Applications
The development of spirothiazolidines analogs for anticancer and antidiabetic applications showcases the therapeutic potential of spiro compounds. This research contributes to the discovery of new treatments for these prevalent diseases, with some compounds exhibiting significant activity against cancer and diabetes (Flefel et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
8-(4-ethyl-5-methylthiophene-3-carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-4-12-11(2)22-9-13(12)14(19)18-7-5-16(6-8-18)10-17(3)15(20)21-16/h9H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCRCLLCXSFLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCC3(CC2)CN(C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)


![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)
![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)
![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)